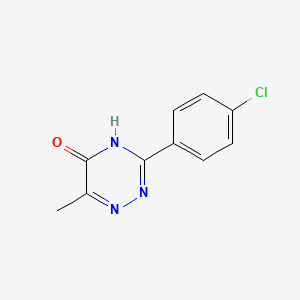
3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, and conditions of the synthesis .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
This includes the compound’s physical properties such as melting point, boiling point, solubility, and density, as well as chemical properties such as acidity/basicity, reactivity, and stability .Scientific Research Applications
Nonlinear Optics
The compound has been studied for its significant electro-optic properties . It has been found to have a high potential for applications in nonlinear optics, confirmed by second and third harmonic generation studies . The static and dynamic polarizability of this compound are found to be many-fold higher than that of urea .
Optoelectronic Device Fabrication
The material possesses superior properties and could be applied in optoelectronic device fabrications . Its unique electro-optic properties make it a promising candidate for use in devices such as optical switches, optical logic, memory devices, and signal processing .
Organic Molecules Modification
Organic molecules are potential candidates for modifying and improving linear and nonlinear optical properties . This compound, with its delocalized π-electrons attached to donor and acceptor groups, provides easy charge transfer for first order polarizability .
Catalyst for Diels-Alder Reactions
It has been used as a catalyst for a variety of reactions, such as Diels-Alder reactions. Diels-Alder reactions are a type of pericyclic reaction that forms a six-membered ring, and this compound could potentially enhance the efficiency of these reactions.
Polymerization Agent
This compound has also been used as a polymerization agent. Polymerization is a process of reacting monomer molecules together in a chemical reaction to form three-dimensional networks or polymer chains.
Synthesis of Organic Compounds
It has been used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. This suggests that it could be a valuable tool in the field of organic synthesis.
Biological Properties
Compounds bearing an isoxazoline moiety are considered a significant class of nitrogen and oxygen atom-containing heterocyclic products . They have a large spectrum of biological properties such as antibacterial, antimicrobial, anti-inflammatory, anticancer, antidiabetic, and anti-Alzheimer effects .
Green Strategy in Chemical Synthesis
A novel single crystal of a similar compound has been synthesized via a one-pot sequential strategy under sonication . This green strategy could potentially be applied to the synthesis of “3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol”, contributing to more sustainable chemical processes .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(4-chlorophenyl)-6-methyl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c1-6-10(15)12-9(14-13-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFWVAOPSUWYHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


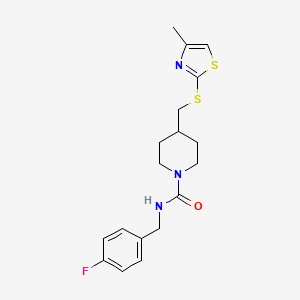
![1-Cyclopentyl-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenylurea](/img/structure/B2600007.png)
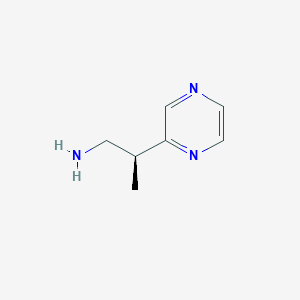

![5-(4-ethoxy-3-methoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2600012.png)
![6-methoxy-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2600016.png)
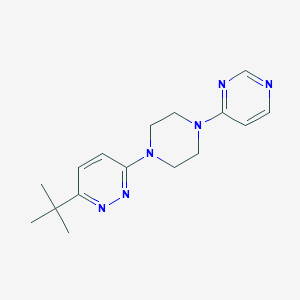
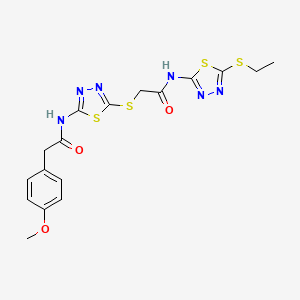
![3-(4-ethoxy-3-methoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2600021.png)

![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2600023.png)
![3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2600025.png)
![Methyl 4-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylcarbamoyl]benzoate](/img/structure/B2600028.png)